molecular formula C22H13Cl3N2OS B2922336 N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 338408-26-7

N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2922336
CAS RN: 338408-26-7
M. Wt: 459.77
InChI Key: YZBXAIRGXJBDHK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH6 was first synthesized in 2007 by researchers at the University of Michigan and has since been studied extensively for its mechanism of action and potential uses in various fields of research.

Scientific Research Applications

Anticancer Applications

The design and synthesis of benzamide derivatives, including thiazolyl benzamides, have been investigated for their anticancer properties. These compounds have been evaluated against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, a series of substituted benzamides exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021). Additionally, indapamide derivatives have been synthesized and demonstrated significant proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Antifungal and Antimicrobial Applications

The synthesis and evaluation of thiazole derivatives for their antifungal activity have been conducted, with some compounds showing low to moderate activity against fungal strains (Saeed et al., 2008). Similarly, antimicrobial properties of thiazole and benzamide derivatives have been explored, showing significant activity against various bacterial and fungal species. For example, thiazole derivatives were synthesized and confirmed to possess antimicrobial activity, with certain compounds showing more potency than reference drugs (Bikobo et al., 2017).

Antitubercular Applications

The investigation into the antitubercular efficacy of benzamide derivatives has led to the identification of compounds with promising activity against Mycobacterium tuberculosis. For instance, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed significant activity, with specific derivatives exhibiting minimal inhibitory concentrations indicative of strong antitubercular potential (Nayak et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2OS/c23-16-6-8-17(9-7-16)26-21(28)13-1-3-14(4-2-13)22-27-20(12-29-22)15-5-10-18(24)19(25)11-15/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBXAIRGXJBDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

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